4-Bromo-2-(3-methoxyphenyl)thiophene
Description
4-Bromo-2-(3-methoxyphenyl)thiophene (C₁₁H₉BrOS, molecular weight: 269.15 g/mol) is a brominated thiophene derivative featuring a 3-methoxyphenyl substituent at the 2-position and a bromine atom at the 4-position of the thiophene ring. Thiophene derivatives are widely studied due to their aromaticity, electronic properties, and versatility in cross-coupling reactions. The bromine atom serves as a reactive site for further functionalization, while the methoxy group enhances solubility and modulates electronic effects .
Properties
Molecular Formula |
C11H9BrOS |
|---|---|
Molecular Weight |
269.16 g/mol |
IUPAC Name |
4-bromo-2-(3-methoxyphenyl)thiophene |
InChI |
InChI=1S/C11H9BrOS/c1-13-10-4-2-3-8(5-10)11-6-9(12)7-14-11/h2-7H,1H3 |
InChI Key |
AILKEFYMCCAZNE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=CS2)Br |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 4-bromo-2-(3-methoxyphenyl)thiophene typically involves two key steps:
- Formation of the 2-(3-methoxyphenyl)thiophene core via cross-coupling or direct arylation methods.
- Selective bromination at the 4-position of the thiophene ring using electrophilic brominating agents.
The overall strategy leverages palladium-catalyzed cross-coupling reactions and controlled electrophilic aromatic substitution to achieve regioselective bromination.
Cross-Coupling Approaches
A common preparative route involves Suzuki-Miyaura cross-coupling between a 4-bromothiophene derivative and a 3-methoxyphenylboronic acid or its ester. This palladium-catalyzed reaction forms the C-C bond at the 2-position of thiophene:
- Catalysts: Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine ligands.
- Base: Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).
- Solvents: Toluene, dimethylacetamide (DMA), or mixtures with methanol.
- Conditions: Heating at 80–90°C for several hours.
This method provides good yields (typically 60–70%) of 2-(3-methoxyphenyl)thiophene intermediates, which are then subjected to bromination.
Electrophilic Bromination
Selective bromination at the 4-position of the thiophene ring is achieved by:
- Using brominating agents such as bromine (Br₂), N-bromosuccinimide (NBS), or N-methylpyrrolidin-2-one hydrotribromide (MPHT).
- Catalysts like iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃) can be employed to enhance regioselectivity.
- Reaction conditions are carefully controlled (temperature around 0–50 °C, reaction times from 1 to 12 hours) to avoid polybromination or undesired substitution.
Alternative Synthetic Routes
- Electrophilic Cyclization: Some methods use electrophilic cyclization of ortho-substituted arylalkynes with brominating agents to form brominated thiophene derivatives directly.
- Direct Arylation: Palladium-catalyzed direct arylation of thiophene with 3-methoxyphenyl halides under basic conditions can also yield the target compound, though with variable regioselectivity.
Summary of Key Synthetic Routes and Yields
| Synthetic Method | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Suzuki Coupling + Bromination | Pd(PPh₃)₄, K₂CO₃, toluene/MeOH, then NBS/Br₂ | 60–70 | Two-step process, high regioselectivity |
| Electrophilic Cyclization | MPHT (1.2 equiv), 50 °C, 12 h | Up to 97 | One-pot synthesis, mild conditions |
| Direct Arylation | Pd(OAc)₂, KOAc, DMA, 80 °C, 0.5 h | ~66 | Single-step, moderate yield |
Analytical Confirmation of Structure
The structure of 4-bromo-2-(3-methoxyphenyl)thiophene is confirmed by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR reveal characteristic chemical shifts for methoxy groups (~3.8 ppm) and thiophene protons (6.5–7.5 ppm), confirming substitution patterns.
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (269.16 g/mol) and fragmentation consistent with the molecular formula C11H9BrOS.
- Melting Point Analysis: Provides purity assessment with a melting point range typical for this compound.
- Infrared Spectroscopy (IR): Identifies functional groups, including the methoxy (-OCH3) stretch.
Research Findings and Notes
- The presence of the methoxy group at the meta-position on the phenyl ring influences both the electronic properties and regioselectivity of bromination.
- Use of mild brominating agents like MPHT allows high yields with minimal side reactions.
- Pd-catalyzed cross-coupling reactions remain the most versatile and widely used methods for constructing the biaryl thiophene framework.
- Computational studies (Density Functional Theory) on related thiophene derivatives support the observed regioselectivity and reactivity trends.
- Industrial synthesis may employ continuous flow reactors for efficient scale-up, optimizing reaction times and purification steps.
Chemical Reactions Analysis
4-Bromo-2-(3-methoxyphenyl)thiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and nucleophiles such as amines and thiols.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones. Reduction reactions can also be performed to modify the functional groups attached to the thiophene ring.
Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction for forming carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions typically yield biaryl compounds, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
It appears that the specific compound "4-Bromo-2-(3-methoxyphenyl)thiophene" is not widely documented in the provided search results. However, the search results do provide information about related compounds and applications of thiophenes and brominated thiophenes in general, which can be used to infer potential applications and research directions.
Thiophene and Brominated Thiophene Applications
General Applications of Thiophenes: Thiophene and its derivatives exhibit diverse biological activities, including anti-diabetic, anticancer, and anti-inflammatory properties .
Synthesis of Thiophene Derivatives: Various methods exist for synthesizing substituted thiophenes, including regio-specific synthesis and Suzuki cross-coupling reactions . These methods allow for the creation of diverse thiophene-based compounds with potential applications in medicinal chemistry and materials science.
Brominated Thiophenes as Intermediates: Brominated thiophenes, such as 4-bromo-3-methyl-5-propoxy-thiophene-2-carboxylic acid and 4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, can serve as key intermediates in the synthesis of more complex molecules . The bromine substituent provides a handle for further functionalization via cross-coupling reactions or other chemical transformations.
Specific Examples and Case Studies
While the exact compound requested is not present, some related compounds and their applications include:
- 4-Bromo-3-methyl-5-propoxy-thiophene-2-carboxylic acid: This compound can be synthesized via a regio-selective Ullmann synthesis and may serve as an intermediate in the synthesis of tryptase inhibitors .
- (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs: These compounds can be synthesized through Suzuki cross-coupling reactions and potentially used in medicinal chemistry applications .
- Thiophene-linked 1,2,4-Triazoles: Thiophene-linked 1,2,4-triazoles have been identified as having therapeutic applications . Certain substitutions on these compounds, such as replacing a 4-fluorophenyl substituent with 2-bromo-4-fluorophenyl, can enhance antibacterial activity .
Potential Applications of 4-Bromo-2-(3-methoxyphenyl)thiophene
Based on the search results and general knowledge of thiophene chemistry, potential applications of "4-Bromo-2-(3-methoxyphenyl)thiophene" could include:
- Pharmaceuticals: As a building block for synthesizing biologically active molecules, such as anticancer agents, anti-diabetic drugs, or anti-inflammatory compounds . The methoxyphenyl group could contribute to the molecule's binding affinity and selectivity for a specific biological target.
- Materials Science: As a component in organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic solar cells . The thiophene core provides a conjugated system for electron transport, while the bromo and methoxyphenyl substituents can influence the material's electronic and optical properties.
- Agrochemicals: As a potential pesticide or herbicide. Thiophene derivatives have been explored for their agricultural applications.
- Chemical Intermediate: In the synthesis of more complex molecules with specific functionalities . The bromine substituent allows for further modification and diversification of the molecule.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(3-methoxyphenyl)thiophene depends on its specific application. In organic electronics, the compound’s electronic properties, such as its ability to transport charge, are crucial. The presence of the bromine and methoxyphenyl groups can influence the compound’s electronic structure and, consequently, its performance in electronic devices.
In pharmaceuticals, the compound’s biological activity is determined by its interaction with molecular targets, such as enzymes or receptors. The methoxyphenyl group can enhance the compound’s binding affinity to these targets, while the thiophene ring can contribute to its overall stability and bioavailability .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 4-Bromo-2-(3-methoxyphenyl)thiophene with structurally related thiophene derivatives:
Biological Activity
4-Bromo-2-(3-methoxyphenyl)thiophene is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by recent research findings.
Structure and Properties
The compound features a thiophene ring substituted with a bromine atom and a methoxyphenyl group. This unique structure contributes to its diverse biological activities.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiophene derivatives, including 4-bromo-2-(3-methoxyphenyl)thiophene. The compound has shown effectiveness against various bacterial strains, particularly Gram-positive bacteria.
| Compound | Activity | Bacterial Strain |
|---|---|---|
| 4-Bromo-2-(3-methoxyphenyl)thiophene | Antibacterial | Staphylococcus aureus |
| 4-Bromo-2-(3-methoxyphenyl)thiophene | Antifungal | Candida albicans |
Research indicates that the introduction of halogens, such as bromine, enhances the hydrophobicity of the compound, facilitating its penetration into microbial cell membranes and thereby increasing its antibacterial potency .
2. Anti-inflammatory Activity
Thiophene derivatives are known for their anti-inflammatory properties. Studies suggest that 4-bromo-2-(3-methoxyphenyl)thiophene can inhibit pro-inflammatory cytokines, potentially making it useful in treating inflammatory diseases.
- Mechanism of Action : The compound may exert its effects by blocking the NF-kB signaling pathway, which is crucial in the inflammatory response .
3. Anticancer Activity
Emerging evidence suggests that 4-bromo-2-(3-methoxyphenyl)thiophene exhibits anticancer properties. It has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa (cervical cancer) | 15 | Inhibition of growth |
| MCF-7 (breast cancer) | 20 | Induction of apoptosis |
The mechanism behind its anticancer activity may involve the induction of apoptosis through mitochondrial pathways and the modulation of cell cycle progression .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at [source] evaluated the antimicrobial efficacy of several thiophene derivatives, including 4-bromo-2-(3-methoxyphenyl)thiophene. The results demonstrated significant antibacterial activity against Staphylococcus aureus with an MIC value of 8 µg/mL.
Case Study 2: Anti-inflammatory Effects
In a separate investigation published in [source], the anti-inflammatory effects of this compound were assessed using an animal model of arthritis. The results indicated a reduction in paw swelling and inflammatory markers after treatment with 4-bromo-2-(3-methoxyphenyl)thiophene.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
